

GW837016X as a tool for studying synthetic lethality

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Compound of Interest		
Compound Name:	GW837016X	
Cat. No.:	B15604751	Get Quote

Clarification on GW837016X

Initial research indicates that the compound **GW837016X** is not a tankyrase inhibitor but rather a covalent inhibitor of the ErbB-2 (HER2) kinase, also identified as NEU-391.[1] As such, its direct application as a tool for studying synthetic lethality through the lens of tankyrase inhibition is not appropriate.

However, the concept of synthetic lethality is highly relevant in the context of both ErbB-2 and tankyrase inhibition. Synthetic lethality occurs when the simultaneous loss of function of two genes is lethal to a cell, while the loss of function of either gene alone is not. This principle is a cornerstone of targeted cancer therapy. For instance, the inhibition of ErbB-2 in cancer cells with specific genetic backgrounds can lead to a synthetic lethal phenotype.[2][3][4]

Given the user's interest in a chemical tool for studying synthetic lethality with a potential focus on tankyrase, this document will provide detailed application notes and protocols for a well-characterized and potent tankyrase inhibitor, G007-LK, as a representative tool for such studies.

G007-LK: An Exemplary Tool for Studying Synthetic Lethality via Tankyrase Inhibition

G007-LK is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[5][6][7] By inhibiting the poly(ADP-ribosyl)ation (PARP) activity of



tankyrases, G007-LK stabilizes the β -catenin destruction complex, leading to the suppression of Wnt/ β -catenin signaling.[5][8] Additionally, it has been shown to modulate the Hippo-YAP signaling pathway.[9][10][11] These mechanisms of action make G007-LK a valuable tool for investigating synthetic lethal interactions in cancers with specific genetic vulnerabilities, such as those with mutations in the APC gene.

Data Presentation

The following tables summarize the quantitative data for G007-LK, providing a clear comparison of its activity across different experimental systems.

Table 1: Biochemical and Cellular Activity of G007-LK

Parameter	TNKS1	TNKS2	Cellular (Wnt Signaling)	Reference
Biochemical IC50	46 nM	25 nM	-	[5][6][7]
Cellular IC50	-	-	50 nM	[5][7][12]

Table 2: In Vitro Cellular Effects of G007-LK



Cell Line	Assay Type	Effect	Concentration	Reference
COLO-320DM	Colony Formation	Suppression	~0.2 μM	[5]
SW403	Colony Formation	Suppression	Not Specified	[5]
COLO-320DM	Cell Cycle	Reduction in mitotic cells (24% to 12%)	0.2 μΜ	[5]
HCT-15	Cell Cycle	Decrease in S- phase (28% to 18%)	0.2 μΜ	[5]
HEK293	Luciferase Reporter Assay	Inhibition of Wnt/ β-catenin pathway	IC50 = 0.05 μM	[5]
Intestinal Organoids	Growth Assay	Suppression	IC50 = 80 nM	[5]

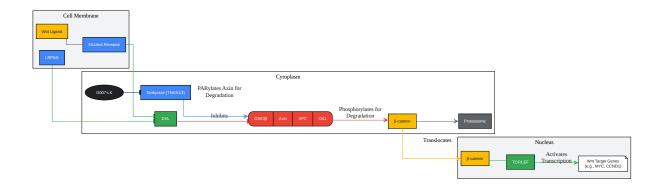
Table 3: In Vivo Effects of G007-LK

Model	Dosing	Effect	Reference
COLO-320DM Xenograft	20 mg/kg (twice daily)	61% tumor growth inhibition	[5]
Lgr5-EGFP- CreERT2;R26R- Confetti Mice	100 mg/kg in chow (p.o.)	Reduced lineage tracing from LGR5+ intestinal stem cells	[6][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by G007-LK and a general workflow for its application in synthetic lethality studies.

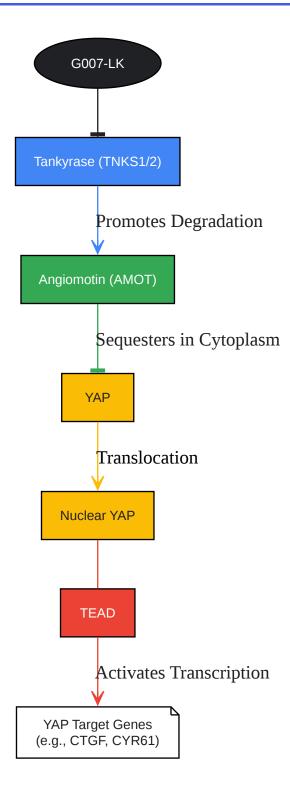




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Caption: G007-LK inhibits Tankyrase, stabilizing the destruction complex and promoting β -catenin degradation.

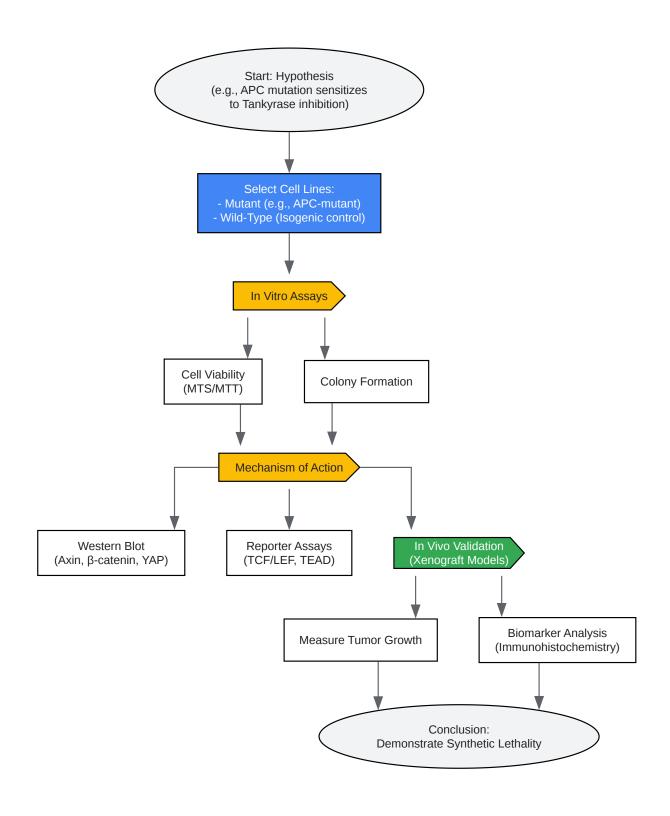




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Caption: G007-LK stabilizes Angiomotin, leading to cytoplasmic retention of YAP and reduced transcription.





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Caption: Experimental workflow for validating a synthetic lethal interaction using G007-LK.



Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of G007-LK in the context of synthetic lethality.

Protocol 1: Cell Viability Assay (MTS/MTT)

Objective: To determine the differential effect of G007-LK on the proliferation and viability of cancer cell lines with and without a specific genetic mutation (e.g., APC mutation).

Materials:

- Mutant and wild-type cell lines
- 96-well cell culture plates
- Complete growth medium
- G007-LK (stock solution in DMSO)
- MTS or MTT reagent
- Plate reader

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium.
- Allow cells to adhere for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Prepare serial dilutions of G007-LK in complete medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100 μL of the G007-LK dilutions or vehicle control (medium with DMSO).
- Incubate the plates for 72-96 hours.



- Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control and plot doseresponse curves to determine the IC₅₀ values.

Protocol 2: Colony Formation Assay

Objective: To assess the long-term effect of G007-LK on the clonogenic survival of cells, highlighting a synthetic lethal effect.

Materials:

- Mutant and wild-type cell lines
- · 6-well cell culture plates
- · Complete growth medium
- G007-LK
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

- Seed cells in 6-well plates at a low density (e.g., 500 cells per well).
- Allow cells to adhere for 24 hours.
- Treat the cells with various concentrations of G007-LK or vehicle control.
- Incubate the plates for 10-14 days, replacing the medium with fresh G007-LK or vehicle every 3-4 days.[5]
- When colonies are visible, aspirate the medium and wash the wells with PBS.
- Fix the colonies with 4% paraformaldehyde for 15 minutes.



- Stain the colonies with Crystal Violet solution for 20 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of ≥50 cells).

Protocol 3: Western Blot Analysis

Objective: To investigate the molecular mechanism of G007-LK action by detecting changes in the protein levels of key signaling components.

Materials:

- Mutant and wild-type cell lines
- 6-well cell culture plates
- G007-LK
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA or Bradford protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Primary antibodies (e.g., anti-Axin1, anti-Axin2, anti-β-catenin, anti-p-β-catenin, anti-YAP, anti-GAPDH, anti-Lamin B1)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with G007-LK or vehicle for the desired time (e.g., 24 hours).



- · Lyse the cells in RIPA buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: TCF/LEF Luciferase Reporter Assay

Objective: To quantify the activity of the canonical Wnt/β-catenin signaling pathway upon treatment with G007-LK.

Materials:

- HEK293T cells (or other suitable cell line)
- TCF/LEF-driven firefly luciferase reporter plasmid (e.g., TOPFlash)
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent
- Wnt3a conditioned medium (or recombinant Wnt3a)
- G007-LK
- Dual-Luciferase Reporter Assay System



- Co-transfect cells with the TOPFlash and Renilla luciferase plasmids.
- After 24 hours, re-plate the cells into a 96-well plate.
- Stimulate the cells with Wnt3a conditioned medium to activate the pathway.
- Treat the cells with a dose range of G007-LK or vehicle control.
- Incubate for 24 hours.
- Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the Wnt3a-stimulated control.

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